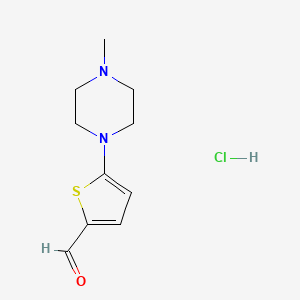
5-(4-Methylpiperazin-1-yl)thiophene-2-carboxaldehyde Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Methylpiperazin-1-yl)thiophene-2-carboxaldehyde Hydrochloride is a chemical compound with the molecular formula C10H14N2OS·HCl It is a derivative of thiophene, a sulfur-containing heterocycle, and features a piperazine ring substituted with a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylpiperazin-1-yl)thiophene-2-carboxaldehyde Hydrochloride typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions. For example, 4-methylpiperazine can be reacted with a suitable thiophene derivative to form the desired product.
Formation of the Carboxaldehyde Group: The carboxaldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the reaction of a thiophene derivative with DMF and POCl3.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
5-(4-Methylpiperazin-1-yl)thiophene-2-carboxaldehyde Hydrochloride can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products
Oxidation: 5-(4-Methylpiperazin-1-yl)thiophene-2-carboxylic acid
Reduction: 5-(4-Methylpiperazin-1-yl)thiophene-2-methanol
Substitution: Various substituted derivatives depending on the electrophile used
科学的研究の応用
5-(4-Methylpiperazin-1-yl)thiophene-2-carboxaldehyde Hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: It is explored for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Chemical Biology: The compound is used as a probe to study the interactions between small molecules and biological macromolecules.
作用機序
The mechanism of action of 5-(4-Methylpiperazin-1-yl)thiophene-2-carboxaldehyde Hydrochloride depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The piperazine ring is known to interact with various neurotransmitter receptors, while the thiophene ring can participate in π-π stacking interactions with aromatic amino acids in proteins. These interactions can influence the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 5-(4-Methylpiperazin-1-yl)methylthiophene-2-carboxylic acid dihydrochloride
- 5-(4-Methylpiperazin-1-yl)pyridin-2-amine
- 2-Methyl-4-(4-methyl-piperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine
Uniqueness
5-(4-Methylpiperazin-1-yl)thiophene-2-carboxaldehyde Hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the piperazine and thiophene rings allows for versatile interactions with biological targets, making it a valuable scaffold in drug discovery and development.
特性
分子式 |
C10H15ClN2OS |
|---|---|
分子量 |
246.76 g/mol |
IUPAC名 |
5-(4-methylpiperazin-1-yl)thiophene-2-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C10H14N2OS.ClH/c1-11-4-6-12(7-5-11)10-3-2-9(8-13)14-10;/h2-3,8H,4-7H2,1H3;1H |
InChIキー |
LNLZLOILOQLSHT-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C2=CC=C(S2)C=O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




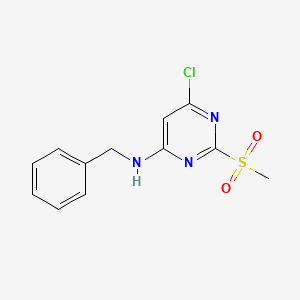
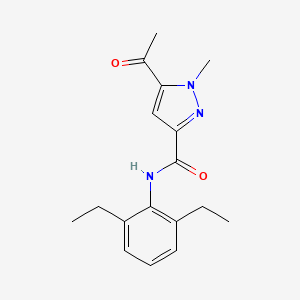
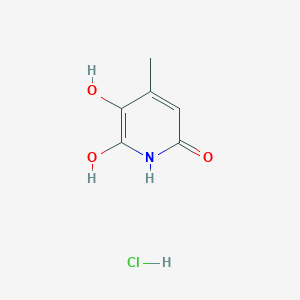


![N-[2-[3-[[5-(2-fluorophenyl)-2-methoxyphenyl]sulfonylamino]anilino]ethyl]-3-methoxybenzamide](/img/structure/B13861225.png)
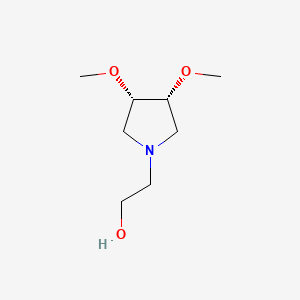

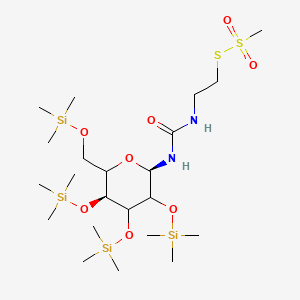
![trisodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] phosphate;dihydrate](/img/structure/B13861254.png)
![N-[3-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B13861258.png)

